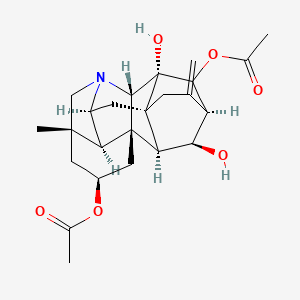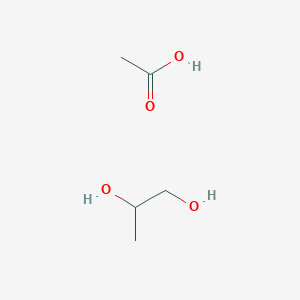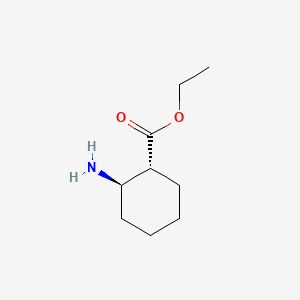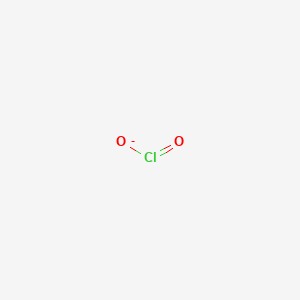
POTASSIUM NITROSODISULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Nitrosodisulfonate, also known as Fremy’s salt, is a member of aminoxyls and a potassium salt . It is functionally related to an organosulfonate oxoanion . It is an oxidizing reagent that can be used to convert phenols, naphthols, and anilines to quinones, benzylic alcohols to aldehydes or ketones, and amino acids to α-keto acids .
Synthesis Analysis
Frémy’s salt is prepared from hydroxylaminedisulfonic acid. Oxidation of the conjugate base gives the purple dianion . The synthesis can be performed by combining nitrite and bisulfite to give the hydroxylaminedisulfonate .
Molecular Structure Analysis
The molecular formula of Potassium Nitrosodisulfonate is K2NO7S2 . Its molecular weight is 268.33 g/mol . The InChI string is 1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 .
Chemical Reactions Analysis
Potassium Nitrosodisulfonate is an oxidizing reagent that can be used to convert phenols, naphthols, and anilines to quinones . It can also be used for the preparation of heterocyclic quinones and oxidative aromatization .
Physical And Chemical Properties Analysis
Potassium Nitrosodisulfonate appears as a yellowish-brown solid . Its molecular weight is 268.33 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 0 . Its Exact Mass is 267.8390317 g/mol .
Wissenschaftliche Forschungsanwendungen
Increasing the Mechanical Rigidity of Supramolecular Peptide-Based Gel Networks
Fremy’s salt is used to increase the mechanical rigidity of hydrogels formed by tyrosine-containing self-assembling β-hairpin peptides . It converts tyrosine residues to o-quinones that can subsequently react with amines present within the lysine side chains of the assembled peptide . This results in the installation of chemical crosslinks that reinforce the gel matrix . The use of Fremy’s salt in this way represents an on-demand method to modulate the mechanical rigidity of peptide-based self-assembled gels .
Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity
Fremy’s salt is used in the total synthesis of naturally occurring dipetalolactone . The expected product undergoes a Fremy’s salt-mediated oxidative addition followed by ring closure to yield dipetalolactone . Dipetalolactone was also found to have immunological activity in a mouse carcinoma S180-bearing mice cell line .
Wirkmechanismus
Fremy’s Salt: A Comprehensive Overview of Its Mechanism of Action
Fremy’s Salt, also known as Potassium Nitrosodisulfonate, is a chemical compound with the formula (K4[ON(SO3)2]2), sometimes written as (K2[NO(SO3)2]). It is a bright yellowish-brown solid, but its aqueous solutions are bright violet .
Target of Action
Fremy’s Salt primarily targets phenols and aromatic amines . It is used in oxidation reactions, particularly for the oxidation of these structures .
Mode of Action
Fremy’s Salt acts as a long-lived free radical . It oxidizes most phenols to p-quinones when there is no Para-substituent . The oxygen incorporation occurs exclusively from the oxygen of Fremy’s Salt on the phenol group .
Biochemical Pathways
Fremy’s Salt is involved in the oxidation of aromatic amine and phenol structures . It allows for the polymerization and cross-linking of peptides and peptide-based hydrogels . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .
Pharmacokinetics
It is known that fremy’s salt provides high nuclear spin polarization and allows for rapid scavenging under mild reducing conditions
Result of Action
The result of Fremy’s Salt action is the oxidation of target molecules, leading to changes in their structure and function . For example, it can oxidize phenols to p-quinones . It also allows for the polymerization and cross-linking of peptides and peptide-based hydrogels .
Action Environment
The action of Fremy’s Salt is influenced by environmental factors such as temperature and the presence of other compounds . For example, the synthesis of Fremy’s Salt can be performed by combining nitrite and bisulfite, and oxidation is typically conducted at low temperatures . The presence of other compounds, such as a radical scavenger, can also influence the action of Fremy’s Salt .
Safety and Hazards
Potassium Nitrosodisulfonate is classified as a chemical that, in contact with water, emits flammable gases (Category 1), H260 . It is also classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; and Acute toxicity, Dermal (Category 4), H312 . It should be handled under inert gas and protected from moisture .
Zukünftige Richtungen
Potassium Nitrosodisulfonate has been used in some oxidation reactions, such as for oxidation of some anilines and phenols . It has also been used in the synthesis of antitumor agents . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .
Eigenschaften
InChI |
InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLHAZEJBXKMN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS] |
Source


|
| Record name | Fremy's salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
14293-70-0 |
Source


|
| Record name | Dipotassium nitrosodisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM NITROSYLDISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1989UAX6B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












